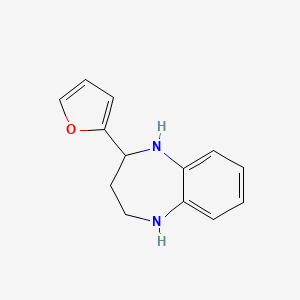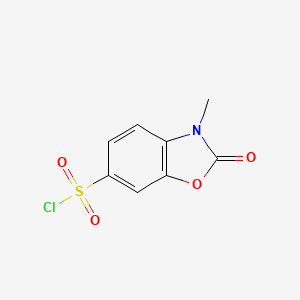
(2-ヨードフェニル)ヒドラジン
概要
説明
“(2-Iodophenyl)hydrazine” is a hydrazine derivative with the CAS Number: 50914-15-3 . It has a molecular weight of 234.04 .
Molecular Structure Analysis
The molecular structure of “(2-Iodophenyl)hydrazine” can be represented by the InChI code: 1S/C6H7IN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 . This indicates that the compound consists of an iodophenyl group attached to a hydrazine group.
Chemical Reactions Analysis
Hydrazine derivatives like “(2-Iodophenyl)hydrazine” are known to participate in a variety of chemical reactions. For instance, they can undergo oxidative coupling reactions . They can also react with phenyl isothiocyanate via a replacement reaction to form isothiocyanates .
Physical and Chemical Properties Analysis
“(2-Iodophenyl)hydrazine” is a liquid at room temperature . It has a melting point of 29-30 degrees Celsius . The compound is stable under normal temperatures and pressures.
科学的研究の応用
詳細については、以下の情報源を参照してください。
- Sigma-Aldrich: (2-ヨードフェニル)ヒドラジン
- Thermo Scientific: 4-ヨードフェニルヒドラジン
- American Elements: (2-ヨードフェニル)ヒドラジン塩酸塩
- ヒドラゾンの体系的レビュー
Sigma-Aldrich. (n.d.). (2-ヨードフェニル)ヒドラジン | 50914-15-3. Retrieved from here Fisher Scientific. (n.d.). 4-ヨードフェニルヒドラジン, 95%, Thermo Scientific Chemicals. Retrieved from [here](https://www.fishersci.com/shop/products/4-iodophenylhydrazine-95-thermo-scientific/AC399
作用機序
Target of Action
(2-Iodophenyl)hydrazine is a variant of hydrazine compounds . Hydrazine compounds are known to interact with carbonyl compounds, specifically aldehydes and ketones, in a process known as the Wolff–Kishner reaction . This reaction is a useful and general method for converting an aldehyde or ketone into an alkane . Therefore, the primary targets of (2-Iodophenyl)hydrazine are likely to be carbonyl compounds.
Mode of Action
The mode of action of (2-Iodophenyl)hydrazine involves its interaction with its targets through a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form a hydrazone anion . This process is part of the Wolff–Kishner reaction, which results in the conversion of a carbonyl compound to an alkane .
Biochemical Pathways
The biochemical pathway affected by (2-Iodophenyl)hydrazine is the Wolff–Kishner reduction pathway . This pathway involves the conversion of carbonyl compounds, specifically aldehydes and ketones, into alkanes . The downstream effects of this pathway would be the reduction of carbonyl compounds in the system.
Pharmacokinetics
It is known that the majority of hydrazine clearance is extrahepatic This suggests that (2-Iodophenyl)hydrazine might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The molecular result of the action of (2-Iodophenyl)hydrazine is the conversion of carbonyl compounds into alkanes . This can have various cellular effects depending on the specific carbonyl compounds involved and the biological context.
Action Environment
The action of (2-Iodophenyl)hydrazine can be influenced by various environmental factors. For instance, the Wolff–Kishner reaction, in which (2-Iodophenyl)hydrazine participates, requires the presence of a base, usually KOH, and heat . Therefore, the reaction conditions can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
“(2-Iodophenyl)hydrazine” is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment.
特性
IUPAC Name |
(2-iodophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMKWMSHGAYLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362527 | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50914-15-3 | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



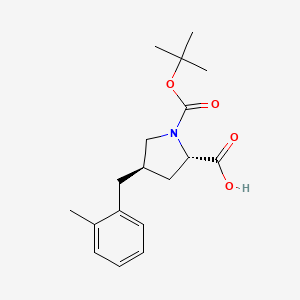
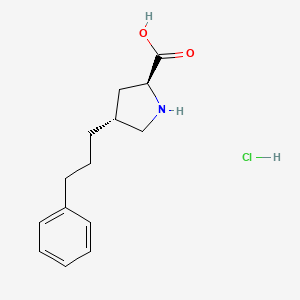

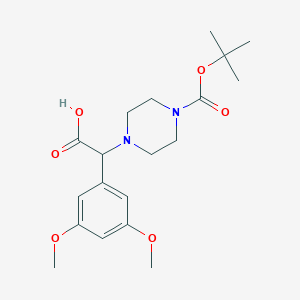
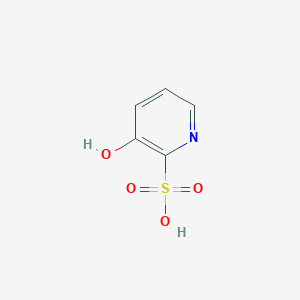

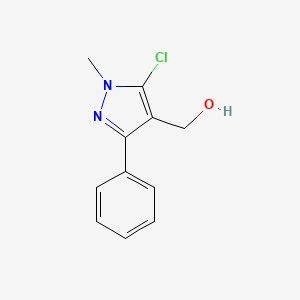

![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1597553.png)

